molecular formula C13H17Cl4NO B1456140 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride CAS No. 1219949-22-0

2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride

Cat. No. B1456140
M. Wt: 345.1 g/mol
InChI Key: CQYAEBHUSVWKHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride”, is a significant area of research in modern organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .


Molecular Structure Analysis

The molecular structure of “2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride” consists of a piperidinyl group attached to a trichlorophenyl ether group via an ethyl linker. The molecule contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Research on the synthesis of compounds similar to 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride has been conducted, focusing on the creation of derivatives with potential pesticidal activity. This includes the synthesis of substituted piperidine and tetrahydropyridines (Mandal et al., 1991).
    • There's also research on the synthesis of related compounds, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, which serves as a precursor for further chemical reactions (Zheng Rui, 2010).
  • Pharmacological Research and Applications :

    • Studies have explored the synthesis of 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, which have been identified as a novel class of cytotoxic and anticancer agents. This indicates potential applications in cancer treatment research (Dimmock et al., 1998).
    • The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been investigated as potential drug candidates for Alzheimer’s disease, highlighting the compound's relevance in neurodegenerative disease research (Rehman et al., 2018).
  • Chemical Reactions and Interactions :

    • Research on the addition and cycloaddition reactions of β-chloroazo-olefins has provided insights into nucleophilic addition–elimination reactions with piperidine, among other compounds. This type of study is crucial for understanding complex chemical reactions and synthesis (Gilchrist et al., 1985).
  • Environmental Chemistry :

    • The degradation of triclosan, a compound structurally related to 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride, in chlorinated water samples has been studied, providing insights into the environmental impact and degradation pathways of similar compounds (Canosa et al., 2005).
  • Antimicrobial Properties :

    • A study on the synthesis of (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its antimicrobial activities suggests potential applications in the development of new antimicrobial agents (Ovonramwen et al., 2019).

Safety And Hazards

“2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride” is classified as an irritant . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-[2-(2,4,5-trichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO.ClH/c14-10-6-12(16)13(7-11(10)15)18-5-3-9-2-1-4-17-8-9;/h6-7,9,17H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYAEBHUSVWKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC(=C(C=C2Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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